molecular formula C10H5ClN2OS B8310948 2-Chloro-4-(2-furyl)thieno[3,2-d]pyrimidine

2-Chloro-4-(2-furyl)thieno[3,2-d]pyrimidine

Cat. No. B8310948
M. Wt: 236.68 g/mol
InChI Key: KBRJZICXMIIDMW-UHFFFAOYSA-N
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Patent
US07384949B2

Procedure details

A solution of 2,4-dichlorothieno[3,2-d]pyrimidine (205 mg, 1 mmol) in DMF (4 mL) was treated with PdCl2(PPh3)2 (35 mg, 0.05 mmol) and 2-(tributylstannyl)-furan (315 μL, 1 mmol), stirred at room temperature for 16 h, the reaction mixture purified directly by chromatography (SiO2:EtOAc:Heptane, 1:9) and the resulting cream solid recrystallised (EtOAc/Heptane) to give the title compound (122 mg, 52%) as a cream solid.
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
315 μL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4](Cl)[C:5]2[S:10][CH:9]=[CH:8][C:6]=2[N:7]=1.C([Sn](CCCC)(CCCC)[C:17]1[O:18][CH:19]=[CH:20][CH:21]=1)CCC>CN(C=O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:1][C:2]1[N:3]=[C:4]([C:17]2[O:18][CH:19]=[CH:20][CH:21]=2)[C:5]2[S:10][CH:9]=[CH:8][C:6]=2[N:7]=1 |^1:37,56|

Inputs

Step One
Name
Quantity
205 mg
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C=CS2)Cl
Name
Quantity
315 μL
Type
reactant
Smiles
C(CCC)[Sn](C=1OC=CC1)(CCCC)CCCC
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
35 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture purified directly by chromatography (SiO2:EtOAc:Heptane, 1:9)
CUSTOM
Type
CUSTOM
Details
the resulting cream solid recrystallised (EtOAc/Heptane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)C=CS2)C=2OC=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 122 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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